molecular formula C10H18INO B14665359 (2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide CAS No. 36911-76-9

(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide

Cat. No.: B14665359
CAS No.: 36911-76-9
M. Wt: 295.16 g/mol
InChI Key: GSLDUXCGBKZUET-UHFFFAOYSA-M
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Description

(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide is a quaternary ammonium compound It is characterized by the presence of a trimethylammonium group attached to a 2-(5-methyl-2-furyl)ethyl moiety, with iodide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react 2-(5-methyl-2-furyl)ethylamine with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The product is then isolated by precipitation or crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium chloride (NaCl) or sodium hydroxide (NaOH) are employed under mild conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of corresponding quaternary ammonium salts with different anions.

Scientific Research Applications

(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide has diverse applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of (2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • (2-(5-Methyl-2-furyl)ethyl)trimethylammonium chloride
  • (2-(5-Methyl-2-furyl)ethyl)trimethylammonium bromide
  • (2-(5-Methyl-2-furyl)ethyl)trimethylammonium hydroxide

Uniqueness

(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide is unique due to its specific iodide counterion, which can influence its solubility and reactivity compared to its chloride, bromide, and hydroxide counterparts. The iodide ion can also participate in specific interactions that are not possible with other anions, making this compound particularly valuable in certain chemical and biological applications.

Properties

CAS No.

36911-76-9

Molecular Formula

C10H18INO

Molecular Weight

295.16 g/mol

IUPAC Name

trimethyl-[2-(5-methylfuran-2-yl)ethyl]azanium;iodide

InChI

InChI=1S/C10H18NO.HI/c1-9-5-6-10(12-9)7-8-11(2,3)4;/h5-6H,7-8H2,1-4H3;1H/q+1;/p-1

InChI Key

GSLDUXCGBKZUET-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(O1)CC[N+](C)(C)C.[I-]

Origin of Product

United States

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